N-allyl-5-phenyl-3-isoxazolecarboxamide
Description
N-Allyl-5-phenyl-3-isoxazolecarboxamide is a synthetic isoxazole derivative characterized by an allyl group attached to the carboxamide nitrogen and a phenyl substituent at the 5-position of the isoxazole ring. Isoxazole derivatives are widely studied for their diverse pharmacological and material science applications due to their rigid heterocyclic structure and tunable electronic properties.
Properties
Molecular Formula |
C13H12N2O2 |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
5-phenyl-N-prop-2-enyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C13H12N2O2/c1-2-8-14-13(16)11-9-12(17-15-11)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,14,16) |
InChI Key |
YYSMYSZIGXGIEZ-UHFFFAOYSA-N |
SMILES |
C=CCNC(=O)C1=NOC(=C1)C2=CC=CC=C2 |
Canonical SMILES |
C=CCNC(=O)C1=NOC(=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between N-allyl-5-phenyl-3-isoxazolecarboxamide and related compounds from the evidence:
Table 1: Structural and Physicochemical Comparison
Key Observations:
’s xanthenone-fused isoxazoles exhibit higher melting points (210–242°C) compared to simpler carboxamides, likely due to increased molecular rigidity and intermolecular hydrogen bonding .
Electronic and Pharmacological Implications: The phenyl group at C5 in both this compound and ’s compound may enhance lipophilicity and binding affinity to hydrophobic protein pockets, a feature exploited in kinase inhibitor design.
Synthetic Accessibility: The multicomponent heterocyclization strategy described in for xanthenone derivatives could theoretically be adapted to synthesize this compound by modifying the carbonyl component and reaction conditions .
Research Findings and Limitations
- Spectroscopic Gaps : Direct NMR or MS data for this compound are absent in the evidence, necessitating extrapolation from analogs. For example, the ¹H NMR of ’s compound would likely show resonances for the thienylmethyl group (δ ~2.5–3.5 ppm) and phenyl protons (δ ~7.0–7.5 ppm) .
- Biological Activity: No explicit activity data are provided for the target compound.
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